molecular formula C20H21NO4S B2999873 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034490-22-5

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2999873
CAS No.: 2034490-22-5
M. Wt: 371.45
InChI Key: CKQQEFLGCLOCFL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This proprietary substance features a distinct molecular architecture comprising a thiophene-substituted furan ring linked to a hydroxyethyl group and a 4-methoxyphenyl propanamide moiety. Structurally related compounds featuring similar heteroaromatic frameworks, such as the furan and thiophene rings present in this molecule, have demonstrated substantial potential as scaffolds for developing novel therapeutic agents . Research into analogous compounds has indicated promising anticonvulsant properties, with quantitative structure-activity relationship (QSAR) studies on propanamide derivatives revealing significant anticonvulsant activities . Additionally, structurally similar substituted thiophene derivatives have been investigated for their potential as anti-cancer agents in preclinical research . The presence of both heteroaromatic systems and a propanamide linker in this compound suggests potential for diverse biological interactions, possibly including enzyme inhibition or receptor modulation mechanisms that warrant further investigation. Researchers are exploring this compound and its analogs primarily as tool compounds for neurological research and oncological studies, though its precise mechanism of action requires further elucidation. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult relevant local regulations regarding the handling and use of such research compounds, as some jurisdictions may regulate structurally similar substances under controlled substance laws .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-24-16-5-2-14(3-6-16)4-9-20(23)21-12-17(22)19-8-7-18(25-19)15-10-11-26-13-15/h2-3,5-8,10-11,13,17,22H,4,9,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQQEFLGCLOCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S, with a molecular weight of 345.4 g/mol. The compound features a thiophene ring, a furan moiety, and a methoxyphenyl group, which contribute to its diverse biological interactions.

PropertyValue
Molecular FormulaC17H19N3O3S
Molecular Weight345.4 g/mol
CAS Number2034252-61-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
  • Receptor Modulation : It could potentially bind to receptors, influencing signaling pathways associated with cell growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The compound exhibited dose-dependent cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent .

Antiviral Activity

The compound has also shown promise in antiviral applications. Research indicates that it may inhibit viral replication by targeting specific viral enzymes or cellular pathways crucial for viral life cycles .

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on MCF-7 and U937 cell lines. Results indicated that treatment led to increased apoptosis rates, as evidenced by flow cytometry analysis showing elevated levels of cleaved caspase-3 and p53 expression .
  • Antiviral Efficacy : Another investigation explored the antiviral properties against Hepatitis C virus (HCV). The compound demonstrated significant inhibition of NS5B RNA polymerase activity, with IC50 values comparable to established antiviral agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiophene and Furan Rings : Utilizing methods such as the Gewald reaction for thiophene and the Paal-Knorr synthesis for furan.
  • Coupling Reactions : Functionalizing intermediates to introduce the propanamide moiety.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with key structural analogs:

Compound Name Molecular Weight Key Substituents/Modifications Reported Biological Activity Reference
Target Compound: N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide 419.5 4-Methoxyphenyl, hydroxyethyl, fused furan-thiophene Not reported
BG14270: N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(4-(methylsulfonyl)phenyl)propanamide 419.5 4-Methylsulfonylphenyl (vs. methoxy in target) Not reported
Compound 31 (): N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide - Thiazole ring, 4-fluorophenyl Potent KPNB1 inhibition, anticancer
LMM5 (): 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide - 1,3,4-Oxadiazole, 4-methoxyphenyl Antifungal (C. albicans)
: N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 341.34 Tetrazole ring, 4-fluorophenyl Not reported
Key Observations:
  • In contrast, the 4-methylsulfonyl group in BG14270 may increase polarity and hydrogen-bonding capacity . The hydroxyethyl moiety in the target compound and BG14270 could facilitate hydrogen bonding with biological targets, influencing binding affinity .
  • Heterocyclic Systems :

    • The furan-thiophene system in the target compound and BG14270 contrasts with the thiazole in Compound 31 and the oxadiazole in LMM4. Thiazoles and oxadiazoles are often associated with enhanced metabolic stability and target specificity .

Physicochemical Properties

  • Molecular Weight :

    • The target compound (419.5 g/mol) and BG14270 (419.5 g/mol) exceed Lipinski’s rule of five threshold (500 g/mol), which may limit oral bioavailability. In contrast, the compound (341.34 g/mol) adheres more closely to drug-likeness guidelines .
  • Solubility and Permeability :

    • The methoxy and methylsulfonyl groups influence solubility: methoxy enhances lipophilicity, whereas methylsulfonyl increases aqueous solubility but may reduce blood-brain barrier penetration .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves sequential coupling of the thiophene-furan moiety with the hydroxyethyl backbone, followed by amidation with 3-(4-methoxyphenyl)propanoyl chloride. Key steps include:

  • Thiophene-furan coupling : Use Suzuki-Miyaura cross-coupling for regioselective attachment of the thiophene and furan rings .
  • Hydroxyethyl backbone formation : Employ a Grignard reaction or reductive amination to introduce the hydroxyethyl group, ensuring stereochemical control .
  • Amidation : Optimize solvent polarity (e.g., DMF or THF) and catalyst (e.g., HATU/DIPEA) to enhance yield .
    Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final product. Monitor reaction progress using TLC and adjust temperature (40–60°C) to minimize side products.

Advanced: How can researchers resolve contradictory biological activity data across different assay systems?

Methodological Answer:
Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent compatibility, or protein-binding interference). To address this:

  • Standardize assay protocols : Use consistent cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) .
  • Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to putative targets .
  • Control for impurities : Analyze batch-to-batch purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to rule out confounding effects from synthetic byproducts .
    Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish artifacts from true activity.

Basic: What analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the thiophene-furan (δ 6.5–7.5 ppm) and 4-methoxyphenyl (δ 3.8 ppm for -OCH3_3) groups .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]+^+: ~455.16 g/mol) with <2 ppm error .
  • HPLC purity analysis : Utilize a reverse-phase C18 column (UV detection at 254 nm) with a gradient of 10–90% acetonitrile in water to quantify impurities (<1% threshold) .

Advanced: What computational approaches model the compound’s interaction with biological targets, given its stereochemical complexity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GPCRs or kinases). Account for the hydroxyethyl group’s conformational flexibility by running multiple docking poses .
  • Molecular dynamics (MD) simulations : Apply AMBER or GROMACS to assess stability of the ligand-target complex over 100-ns trajectories, focusing on hydrogen bonds between the propanamide moiety and catalytic residues .
  • Quantum mechanics/molecular mechanics (QM/MM) : Model electronic interactions of the thiophene-furan system with aromatic residues (e.g., π-π stacking) .

Basic: What protocols evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Incubate the compound at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC and identify products using LC-MS .
  • pH stability : Prepare buffers (pH 1–10) and incubate at 37°C for 24 hours. Quench reactions with 0.1 M HCl or NaOH and analyze for hydrolysis of the amide or ester groups .
  • Light sensitivity : Expose to UV (365 nm) and visible light for 48 hours; assess photodegradation using UV-Vis spectroscopy (200–400 nm) .

Advanced: How are conflicting structure-activity relationship (SAR) results addressed when modifying the thiophene-furan moiety?

Methodological Answer:

  • Systematic SAR exploration : Synthesize analogs with substitutions at the thiophene 3-position (e.g., methyl, bromo) and furan 2-position (e.g., nitro, amino) to isolate electronic vs. steric effects .
  • Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using multivariate regression .
  • Crystallography : Solve co-crystal structures of analogs with target proteins to validate hypothesized binding modes (e.g., hydrophobic interactions vs. hydrogen bonding) .

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